6-Methylisoquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylisoquinoline-3-carbonitrile is an organic compound with the molecular formula C11H8N2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzylamine with cyanogen bromide, followed by cyclization to form the isoquinoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methylisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can have significant biological and chemical properties .
Scientific Research Applications
6-Methylisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has explored its potential in developing drugs for treating various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
6-Methylisoquinoline: A closely related compound with similar structural features but different functional groups.
3-Methylisoquinoline-6-carbonitrile: Another derivative with variations in the position of the methyl and cyano groups.
Uniqueness: 6-Methylisoquinoline-3-carbonitrile stands out due to its unique combination of the isoquinoline ring with a cyano group at the 3-position and a methyl group at the 6-position. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H8N2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
6-methylisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-9-7-13-11(6-12)5-10(9)4-8/h2-5,7H,1H3 |
InChI Key |
ZHOKRJZRDLHSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC=C2C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.